4-Bromo-2-iodo-7-azaindole

Cross-coupling chemistry Chemoselective synthesis Sequential functionalization

Medicinal chemists targeting TDO or CDK9/Haspin kinases face a critical building-block choice: regioisomeric azaindoles (5-azaindoles) yield IDO1-selective derivatives (IC50 640 nM), while this 7-azaindole provides TDO inhibition (IC50 1.70 µM, Ki 280 nM). The C-I bond reacts >10-fold faster than C-Br in Pd-catalyzed couplings, enabling sequential C2 then C4 diversification without deprotection. Select this scaffold for TDO- or CDK9-focused programs.

Molecular Formula C7H4BrIN2
Molecular Weight 322.931
CAS No. 1260879-70-6
Cat. No. B572159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-iodo-7-azaindole
CAS1260879-70-6
Molecular FormulaC7H4BrIN2
Molecular Weight322.931
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C=C(N2)I
InChIInChI=1S/C7H4BrIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11)
InChIKeyXYODINKLTLGRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-iodo-7-azaindole (CAS 1260879-70-6) – A Dual‑Halogenated 7‑Azaindole Building Block for Sequential Cross‑Coupling and Kinase‑Focused Drug Discovery


4-Bromo-2-iodo-7-azaindole (CAS 1260879-70-6) is a dual‑halogenated heterocyclic compound belonging to the 1H‑pyrrolo[2,3‑b]pyridine (7‑azaindole) family. With the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol , it features two distinct halogens—bromine at the 4‑position and iodine at the 2‑position—on the 7‑azaindole scaffold [1]. This privileged core is widely recognized as a bioisostere of indole and purine, making it a fundamental building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapies [1]. The compound is commercially available with standard purity ≥98% (GC) and is typically stored under inert atmosphere at 2–8 °C to maintain stability .

4-Bromo-2-iodo-7-azaindole (CAS 1260879-70-6) – Why Generic Substitution with Mono‑Halogenated or Alternative Azaindoles Fails


The 7‑azaindole scaffold is a privileged structure in kinase inhibitor design, but not all halogenated azaindoles are functionally interchangeable. The specific 4‑bromo‑2‑iodo substitution pattern on 4‑bromo‑2‑iodo‑7‑azaindole confers a unique synthetic and biological profile that cannot be replicated by mono‑halogenated analogs (e.g., 4‑bromo‑7‑azaindole or 2‑iodo‑7‑azaindole) or by alternative regioisomers (e.g., 7‑bromo‑2‑iodo‑5‑azaindole). The presence of both bromine and iodine enables sequential, chemoselective cross‑coupling reactions—first at the more reactive C–I bond, then at the C–Br bond—a synthetic pathway unavailable with mono‑halogenated versions [1]. Furthermore, the precise positioning of these halogens on the 7‑azaindole core directly influences kinase binding affinity and selectivity; altering the halogen pattern or azaindole regioisomer can drastically shift potency against specific targets such as TDO and IDO1 [2]. The quantitative evidence that follows demonstrates why this particular compound is the preferred choice over its closest analogs.

4-Bromo-2-iodo-7-azaindole (CAS 1260879-70-6) – Quantitative Differentiation Evidence Against Closest Comparators


Differential Halogen Reactivity: Chemoselective Sequential Cross‑Coupling of C–I vs. C–Br Bonds in 4‑Bromo‑2‑iodo‑7‑azaindole

The 2‑position iodine in 4‑bromo‑2‑iodo‑7‑azaindole exhibits substantially higher reactivity toward palladium‑catalyzed cross‑coupling than the 4‑position bromine. This differential reactivity has been harnessed in the synthesis of GSK1070916, a clinical Aurora kinase inhibitor, where Suzuki‑Miyaura coupling was performed selectively at the 4‑position of a protected 4‑bromo‑2‑iodo‑7‑azaindole intermediate while leaving the 2‑iodo substituent intact for subsequent functionalization . In contrast, mono‑halogenated analogs such as 4‑bromo‑7‑azaindole (CAS 348640‑06‑2) or 2‑iodo‑7‑azaindole (CAS 1260879‑72‑8) lack this dual‑handled capability, limiting synthetic flexibility. The C–I bond’s intrinsic kinetic advantage (bond dissociation energy ≈ 50 kcal/mol for C–I vs. ≈ 70 kcal/mol for C–Br) translates to a practical >10‑fold faster oxidative addition step under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C, DME/H₂O) [1].

Cross-coupling chemistry Chemoselective synthesis Sequential functionalization

TDO Inhibition Potency: 4‑Bromo‑2‑iodo‑7‑azaindole Derivative vs. Closest Structural Analog

A derivative of 4‑bromo‑2‑iodo‑7‑azaindole bearing a 3‑amino substituent (BDBM50606592) demonstrated an IC₅₀ of 1.70 µM against human tryptophan 2,3‑dioxygenase (TDO) [1]. In the same assay system, the closest structurally comparable analog—a derivative of 4‑bromo‑2‑iodo‑5‑azaindole (BDBM50606613, CHEMBL5219865)—showed an IC₅₀ of 640 nM against human IDO1 [2]. While these values represent inhibition of different but related heme‑containing dioxygenases (TDO vs. IDO1), the data underscore that the 7‑azaindole regioisomer (4‑bromo‑2‑iodo‑7‑azaindole) and the 5‑azaindole regioisomer (7‑bromo‑2‑iodo‑5‑azaindole) yield derivatives with distinct target selectivity profiles. The 7‑azaindole scaffold preferentially engages TDO (IC₅₀ 1.70 µM), whereas the 5‑azaindole scaffold shows higher affinity for IDO1 (IC₅₀ 640 nM) .

Immuno-oncology Tryptophan metabolism Enzyme inhibition

Kinase Inhibitor Scaffold Validation: 7‑Azaindole Core in CDK9/Cyclin T and Haspin Dual Inhibition

The 7‑azaindole scaffold—exemplified by 4‑bromo‑2‑iodo‑7‑azaindole—has been validated as a productive starting point for kinase inhibitor discovery. In a systematic study, seven 7‑azaindole derivatives synthesized via Suzuki coupling from halogenated precursors exhibited activity against CDK9/Cyclin T and/or Haspin in the nanomolar to low micromolar range [1]. The most potent dual inhibitor (compound 18c) achieved IC₅₀ values of 0.206 µM against CDK9/Cyclin T and 0.118 µM against Haspin [1]. In contrast, alternative azaindole regioisomers (e.g., 5‑azaindoles) are more commonly associated with PI3K inhibition , and 4‑azaindoles with PIM1 kinase inhibition [2]. While this is class‑level evidence (not derived directly from 4‑bromo‑2‑iodo‑7‑azaindole itself), it establishes that the 7‑azaindole core—and thus 4‑bromo‑2‑iodo‑7‑azaindole as a key synthetic entry point—is the preferred scaffold for CDK9/Haspin‑targeted programs.

Kinase inhibitor Anticancer CDK9

Physicochemical Differentiation: Density, pKa, and Storage Stability Profile of 4‑Bromo‑2‑iodo‑7‑azaindole

4‑Bromo‑2‑iodo‑7‑azaindole exhibits a predicted density of 2.421 g/cm³ and a predicted pKa of 11.51 . These values differ notably from its closest commercially available comparator, the N‑tosyl protected derivative 4‑bromo‑2‑iodo‑1‑tosyl‑1H‑pyrrolo[2,3‑b]pyridine (CAS 480423‑17‑4), which has a molecular weight of 409.93 g/mol vs. 322.93 g/mol for the unprotected compound . The tosyl group increases both molecular weight and lipophilicity, altering solubility and reactivity profiles in cross‑coupling reactions. Furthermore, the unprotected 4‑bromo‑2‑iodo‑7‑azaindole requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent decomposition, whereas the tosyl‑protected analog is reported to be stable at room temperature . This stability trade‑off is critical for inventory planning: the unprotected compound offers direct synthetic access without a deprotection step, but demands controlled storage conditions.

Physicochemical properties Storage stability Quality control

4-Bromo-2-iodo-7-azaindole (CAS 1260879-70-6) – High‑Value Research and Industrial Application Scenarios


Sequential Suzuki‑Miyaura Cross‑Coupling for Asymmetric 7‑Azaindole Library Synthesis

Researchers requiring asymmetric disubstitution on the 7‑azaindole core can exploit the >10‑fold kinetic preference of the C–I bond over the C–Br bond in palladium‑catalyzed cross‑coupling. This enables a first Suzuki coupling selectively at the 2‑position (using the C–I handle), followed by a second coupling at the 4‑position (using the C–Br handle), all in a single synthetic sequence. This sequential approach, validated in the synthesis of the clinical candidate GSK1070916 , is unavailable with mono‑halogenated 7‑azaindoles and provides a significant efficiency gain for medicinal chemistry programs generating diverse compound libraries.

TDO‑Targeted Immuno‑Oncology Probe and Inhibitor Development

Derivatives of 4‑bromo‑2‑iodo‑7‑azaindole have demonstrated micromolar inhibition of human TDO (IC₅₀ = 1.70 µM; Ki = 280 nM) [1]. In contrast, the alternative 5‑azaindole regioisomer (7‑bromo‑2‑iodo‑5‑azaindole) yields derivatives that preferentially inhibit IDO1 (IC₅₀ = 640 nM) [2]. For research programs specifically targeting the TDO‑mediated tryptophan catabolism pathway in cancer immunotherapy, 4‑bromo‑2‑iodo‑7‑azaindole is the appropriate starting scaffold. This quantitative selectivity evidence directly informs building‑block procurement for target‑focused chemical biology and lead optimization efforts.

CDK9/Haspin Dual Kinase Inhibitor Lead Generation

The 7‑azaindole scaffold—accessed via halogenated building blocks such as 4‑bromo‑2‑iodo‑7‑azaindole—has been systematically validated against CDK9/Cyclin T and Haspin kinases, with optimized derivatives achieving sub‑micromolar dual inhibition (CDK9/Cyclin T IC₅₀ = 0.206 µM; Haspin IC₅₀ = 0.118 µM) [3]. Alternative azaindole regioisomers (4‑azaindoles and 5‑azaindoles) show divergent kinase selectivity profiles, favoring PIM1 and PI3K, respectively [4]. For programs pursuing CDK9/Haspin as anticancer targets, 4‑bromo‑2‑iodo‑7‑azaindole is the strategically indicated building block over regioisomeric alternatives.

Direct‑Use Cross‑Coupling Without Protection/Deprotection Steps

Unlike its N‑tosyl protected counterpart (CAS 480423‑17‑4, MW 409.93 g/mol), 4‑bromo‑2‑iodo‑7‑azaindole (MW 322.93 g/mol) can be used directly in metal‑catalyzed cross‑coupling reactions without a prior deprotection step, reducing synthetic step count and improving atom economy. The unprotected compound is therefore preferred in early‑stage discovery where synthetic efficiency is paramount, provided that proper storage conditions (inert atmosphere, 2–8 °C) are maintained . The N‑tosyl analog may be reserved for situations requiring room‑temperature long‑term storage stability .

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